![molecular formula C25H19Cl2N5O2 B2367766 2-(2,4-dichlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538344-67-1](/img/structure/B2367766.png)
2-(2,4-dichlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,4-dichlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine . These derivatives have been studied for their antibacterial and antifungal activities .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives involves a green one-pot four-component strategy using an amine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, an aldehyde, and 3-amino-1,2,4-triazole in the presence of a catalytic amount of p-toluenesulfonic acid in water within 4-6 hours .Molecular Structure Analysis
The molecular structure of these compounds can be determined using X-ray crystallography . This technique enables structure-guided design, leading to the identification of preferred substructural components .Chemical Reactions Analysis
The chemical reactions involving these compounds are complex. For example, compound 4o, a derivative of 1,2,4-triazolo[1,5-a]pyrimidine, was found to increase ROS levels and induce autophagy, leading to apoptosis of gastric cancer cells .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques and Derivatives: This compound can be synthesized using various techniques. For example, Wamhoff, Kroth, and Strauch (1993) demonstrated the synthesis of heterocondensed pyrimidines, which can be further cyclized into 1,2,4-triazolo[1,5-c]pyrimidines, a category to which our compound of interest belongs (Wamhoff, Kroth, & Strauch, 1993).
- Hydroxycoumarin-Derived Heterocycles: El-Agrody et al. (2001) explored the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives starting from hydroxycoumarin. These processes are crucial for creating structurally similar compounds to our target molecule (El-Agrody et al., 2001).
Biological and Antimicrobial Activities
- Antimicrobial and Antioxidant Activities: A study by Gilava et al. (2020) discussed the synthesis of triazolopyrimidines and their evaluation for antimicrobial and antioxidant activities. Compounds structurally related to our target molecule have shown potential in these areas, indicating the possible utility of our compound in similar applications (Gilava, Patel, Ram, & Chauhan, 2020).
Structural Analysis and Applications in Supramolecular Chemistry
- Hydrogen-Bonded Supramolecular Assemblies: Fonari et al. (2004) synthesized novel pyrimidine derivatives, showcasing their potential in forming hydrogen-bonded supramolecular structures. Such research underlines the structural versatility and potential applicability of compounds like our target molecule in the field of supramolecular chemistry (Fonari et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2N5O2/c1-14-21(24(34)29-17-5-3-2-4-6-17)22(15-7-10-18(33)11-8-15)32-25(28-14)30-23(31-32)19-12-9-16(26)13-20(19)27/h2-13,22,33H,1H3,(H,29,34)(H,28,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMIXAZQVWHOTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=C(C=C(C=C3)Cl)Cl)N1)C4=CC=C(C=C4)O)C(=O)NC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
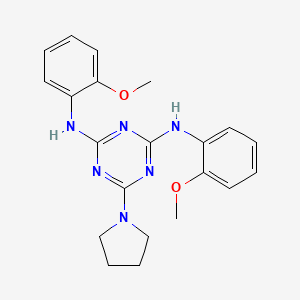
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2367687.png)
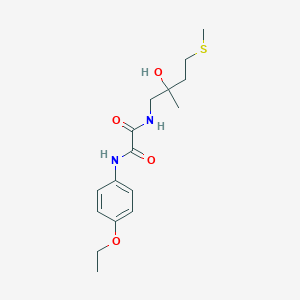
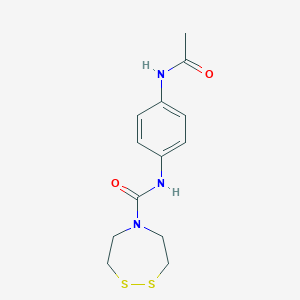
![3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2367692.png)
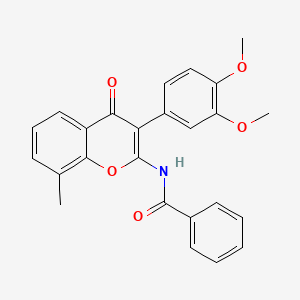
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2367697.png)
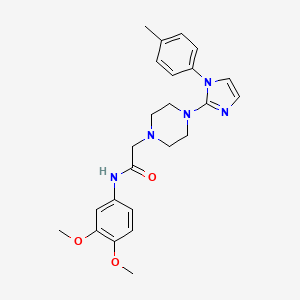
![Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate](/img/structure/B2367699.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2367700.png)

![2-amino-4-(3-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2367704.png)

![N-(2,4-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2367706.png)
